molecular formula C13H12BrNO4 B2877784 methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate CAS No. 35294-53-2

methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Cat. No. B2877784
CAS RN: 35294-53-2
M. Wt: 326.146
InChI Key: CZODFRDZBXWPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate” is a chemical compound with the molecular formula C13H12BrNO4 . It has a molecular weight of 326.15 . This compound is used for proteomics research .

Scientific Research Applications

. It’s used for the identification and quantification of proteins, understanding their interactions, and studying post-translational modifications.

Synthesis of Imidazole Derivatives

Imidazole derivatives are known for their wide range of biological activities. The compound can be used as a precursor in the synthesis of imidazole-containing compounds, which have applications in developing new drugs with antibacterial, antitumor, antidiabetic, and anti-inflammatory properties .

Development of Antimicrobial Agents

The structural moiety of the compound suggests potential use in the development of antimicrobial agents. Its derivatives have shown promise in combating microbial infections, which is crucial in the age of increasing antibiotic resistance .

Anti-HIV Research

Indole derivatives, which can be synthesized from this compound, have been reported to show activity against HIV-1. Molecular docking studies of these derivatives can lead to the development of novel anti-HIV medications .

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the supplier.

properties

IUPAC Name

methyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-19-13(18)10(14)6-7-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZODFRDZBXWPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

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